N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine
Description
Properties
CAS No. |
645352-43-8 |
|---|---|
Molecular Formula |
C14H13NO5 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-[ethyl-(3-formyl-2-oxochromen-7-yl)amino]acetic acid |
InChI |
InChI=1S/C14H13NO5/c1-2-15(7-13(17)18)11-4-3-9-5-10(8-16)14(19)20-12(9)6-11/h3-6,8H,2,7H2,1H3,(H,17,18) |
InChI Key |
XJEFOJUVACXCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)O)C1=CC2=C(C=C1)C=C(C(=O)O2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Benzopyran Derivatives
One method involves the synthesis of benzopyran derivatives, which serve as precursors for the target compound:
Step 1: Formation of 3-formyl-2-oxo-2H-benzopyran
The starting material, 7-hydroxycoumarin, is oxidized using selenium dioxide in hot xylene to yield 3-formyl-2-oxo-2H-benzopyran. This reaction typically requires refluxing for several hours to ensure complete conversion.
| Reagent | Amount | Condition |
|---|---|---|
| 7-Hydroxycoumarin | 1 g | Reflux in xylene |
| Selenium Dioxide | 1 g | Reflux for 12 hours |
The product is then purified through filtration and recrystallization.
Coupling Reaction
After obtaining the benzopyran derivative, the next step involves coupling it with glycine:
- Step 2: Coupling with Glycine
A solution of the benzopyran derivative is mixed with glycine ethyl ester hydrochloride in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-Hydroxybenzotriazole). The reaction is performed in DMF (N,N-Dimethylformamide) under inert conditions.
| Reagent | Amount | Condition |
|---|---|---|
| Benzopyran derivative | 0.95 g | In DMF |
| Glycine Ethyl Ester HCl | 0.19 g | Add dropwise |
| EDCI | 0.39 g | Stir overnight at room temperature |
| HOBt | 0.28 g | Stir overnight |
The resulting mixture is filtered, and the product is extracted using dichloromethane, followed by purification through chromatography.
Final Product Isolation
The final isolation of N-Ethyl-N-(3-formyl-2-oxo-2H-benzopyran-7-yl)glycine involves:
- Concentrating the organic layer.
- Recrystallizing from ethanol or methanol to obtain a pure solid product.
Yield and Characterization
The yield of N-Ethyl-N-(3-formyl-2-oxo-2H-benzopyran-7-yl)glycine can vary based on reaction conditions but typically ranges from 50% to 80%. Characterization techniques include:
- NMR Spectroscopy : Used to confirm structural integrity.
| Characterization Technique | Details |
|---|---|
| NMR | Chemical shifts indicating functional groups |
| IR | Peaks corresponding to C=O, C=N stretches |
The synthesis of N-Ethyl-N-(3-formyl-2-oxo-2H-benzopyran-7-yl)glycine showcases a multi-step process involving oxidation and coupling reactions that leverage established chemical methodologies. The careful selection of reagents and conditions is critical for optimizing yield and purity, making it a viable candidate for further pharmacological evaluation.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. Substitution reactions often involve the use of alkyl halides and bases .
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, substituted coumarins, and various oxidized forms of the compound .
Scientific Research Applications
N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticoagulant and anti-inflammatory agent.
Industry: Used in the production of perfumes and fabric conditioners due to its pleasant fragrance
Mechanism of Action
The mechanism of action of N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine involves its interaction with various molecular targets and pathways. The compound can interfere with tumor microenvironment lactate flux, inhibiting the influx of lactate in tumor cells expressing MCT1 and MCT4 . This mechanism is particularly relevant in the context of its potential anticancer properties.
Comparison with Similar Compounds
Structural Insights :
- The target compound’s formyl group at C3 distinguishes it from carboxylate or carboxylic acid derivatives, enabling nucleophilic additions (e.g., Schiff base formation).
Comparison with Fluorinated Glycine Derivatives
Perfluorinated sulfonamide glycine derivatives, such as those listed in regulatory documents, share the N-ethyl-N-substituted glycine motif but differ drastically in substituents:
Key Differences :
- Substituent Chemistry : Fluorinated derivatives feature hydrophobic, persistent perfluoroalkyl chains, whereas the target compound’s benzopyran-formyl group is aromatic and polar.
- Applications : Fluorinated analogs are linked to industrial applications but face regulatory restrictions due to environmental and health risks. The target compound’s lack of fluorination may render it more environmentally benign, though toxicity data is absent .
Other Structurally Related Compounds
highlights formyl-leucyl-hydroxyhexadecanoic acids and dihydropyranones. While these lack the benzopyran core, they share functional groups:
- Formyl-leucyl derivatives : The formyl group enables conjugation reactions, similar to the target compound’s C3 formyl moiety. However, their fatty acid backbones suggest applications in lipid metabolism or antimicrobial studies .
- Dihydropyranones: The unsaturated lactone ring resembles benzopyran but lacks fused aromaticity. These compounds may serve as flavorants or bioactive intermediates .
Biological Activity
N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Overview of the Compound
Chemical Information:
- CAS Number: 645352-43-8
- Molecular Formula: C14H13NO5
- Molecular Weight: 275.26 g/mol
- IUPAC Name: 2-[ethyl-(3-formyl-2-oxochromen-7-yl)amino]acetic acid
This compound is synthesized through a series of reactions involving coumarin derivatives, specifically starting from 7-hydroxy-4-methylcoumarin. The synthetic route typically includes reactions with propargyl bromide and sodium azides under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. One significant mechanism involves its interference with lactate transport in tumor cells, specifically targeting monocarboxylate transporters (MCT1 and MCT4). This inhibition can alter the tumor microenvironment, potentially leading to reduced tumor growth and enhanced sensitivity to other therapeutic agents.
Anticancer Properties
Research indicates that derivatives of 3-formylchromones exhibit cytotoxic effects against various tumor cell lines. For instance, studies have shown that certain derivatives demonstrate selective cytotoxicity towards cancer cells while sparing normal cells. In particular, the compound's ability to disrupt lactate flux in cancer cells suggests a novel approach to cancer therapy .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties, particularly against Helicobacter pylori. Some related compounds have shown comparable efficacy to established antibiotics like metronidazole in inhibiting H. pylori growth and urease activity, which is crucial for the pathogen's survival in acidic environments .
Anti-inflammatory Effects
The compound has potential applications as an anti-inflammatory agent. Its structural similarity to other coumarins known for their anti-inflammatory activities suggests that it may exert similar effects by modulating inflammatory pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 7-Hydroxycoumarin | Antimicrobial, anticancer | Known for broad-spectrum antimicrobial properties |
| Warfarin | Anticoagulant | Widely used in clinical settings for blood thinning |
| Dicoumarol | Anticoagulant | Similar structure to warfarin; used in research |
| N-Ethyl-N-(3-formyl-2-oxo...) | Anticancer, antimicrobial, anti-inflammatory | Novel mechanism targeting lactate transport in tumors |
Case Studies and Research Findings
- Cytotoxicity Study : A study evaluated several 3-formylchromone derivatives for their cytotoxic effects against four human tumor cell lines. The results indicated that some derivatives exhibited significant tumor-specific cytotoxicity, although the relationship between structure and activity was not straightforward .
- Antimicrobial Activity : In a comparative analysis of 6,8-dichloro and 6,8-dibromo derivatives of 3-formylchromone, both compounds showed potent urease inhibition, with one demonstrating comparable anti-H. pylori activity to metronidazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
